molecular formula C9H9F3O B3059726 4-Methyl-3-(trifluoromethyl)anisole CAS No. 1214361-94-0

4-Methyl-3-(trifluoromethyl)anisole

Cat. No.: B3059726
CAS No.: 1214361-94-0
M. Wt: 190.16
InChI Key: MAIFURVUXIRYSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Methyl-3-(trifluoromethyl)anisole” is a chemical compound with the molecular formula C8H7F3O . It is also referred to as “anisole” due to the presence of a methoxybenzene moiety .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring with a methoxy group (-OCH3) and a trifluoromethyl group (-CF3) attached to it .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 176.136 . It has a density of 1.2±0.1 g/cm3 . The boiling point is 160.8±40.0 °C at 760 mmHg .

Scientific Research Applications

  • Electron-Withdrawing Properties : The trifluoromethoxy group, as seen in compounds like 4-Methyl-3-(trifluoromethyl)anisole, is superior to both methoxy and trifluoromethyl groups in terms of its capacity to promote hydrogen/metal permutation at ortho positions. This group exerts a long-range effect that lowers the basicity of arylmetal compounds, even when located in meta or para positions (Castagnetti & Schlosser, 2002).

  • Reactivity in Organoplatinum(II) Complexes : Anisoles, including derivatives of this compound, show specific reactivity when reacting with electrophilic methylplatinum(II) complexes. This reactivity is crucial in understanding the selectivity of C-H bond activation in these molecules (Bonnington et al., 2012).

  • Formation of Functionalized Cyclohexenes : Anisoles are used in tandem addition reactions with pentaammineosmium(II), leading to the formation of functionalized cyclohexenes. This reaction pathway offers a versatile route to these compounds (Kopach et al., 1998).

  • Bromination Reactions : Methyl-substituted anisoles, including derivatives like this compound, undergo nuclear bromination in specific conditions. This reactivity pattern is important for understanding the substitution reactions in these types of molecules (Gruter, Akkerman, & Bickelhaupt, 1994).

  • Effects on Water Complexes : The trifluoromethoxy group significantly alters the features of rotational spectra in complexes with water, as seen in trifluoroanisole-water complexes. These changes are crucial for understanding the molecular interactions in such systems (Gou et al., 2014).

  • Density Functional Studies : The torsional potential around the aryl-O bond in compounds like 4-fluoro (trifluoromethoxy)benzene and related species, including this compound, have been explored using B3LYP density functional methods. These studies help in understanding the molecular conformations and reactivity of these compounds (Kieninger, Ventura, & Diercksen, 2004).

Safety and Hazards

“4-Methyl-3-(trifluoromethyl)anisole” is considered hazardous. It is a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

4-methoxy-1-methyl-2-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3O/c1-6-3-4-7(13-2)5-8(6)9(10,11)12/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAIFURVUXIRYSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10720464
Record name 4-Methoxy-1-methyl-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10720464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214361-94-0
Record name 4-Methoxy-1-methyl-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10720464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methyl-3-(trifluoromethyl)anisole
Reactant of Route 2
Reactant of Route 2
4-Methyl-3-(trifluoromethyl)anisole
Reactant of Route 3
Reactant of Route 3
4-Methyl-3-(trifluoromethyl)anisole
Reactant of Route 4
Reactant of Route 4
4-Methyl-3-(trifluoromethyl)anisole
Reactant of Route 5
Reactant of Route 5
4-Methyl-3-(trifluoromethyl)anisole
Reactant of Route 6
Reactant of Route 6
4-Methyl-3-(trifluoromethyl)anisole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.